REACTION_SMILES
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[Ag+2:19].[C:15](=[O:16])([O-:17])[O-:18].[CH:11]([Cl:12])([Cl:13])[Cl:14].[I:9][CH3:10].[OH:1][c:2]1[n:3][cH:4][cH:5][c:6]([CH3:8])[cH:7]1>>[O:1]([c:2]1[n:3][cH:4][cH:5][c:6]([CH3:8])[cH:7]1)[CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ag+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccnc(O)c1
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Name
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Type
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product
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Smiles
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COc1cc(C)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |